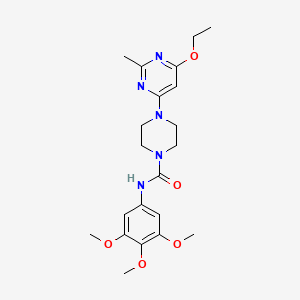
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H29N5O5 and its molecular weight is 431.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a member of the piperazine class of compounds, which have shown significant biological activity across various therapeutic areas. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine core substituted with a pyrimidine and a trimethoxyphenyl group, which are critical for its biological activity.
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, analogs in related studies have shown IC50 values in the low micromolar range against specific cancer types, indicating promising anticancer properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial for sterol biosynthesis in pathogens such as Leishmania. The inhibition of these enzymes can disrupt the growth of such parasites, making this compound a potential candidate for treating leishmaniasis .
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Sterol Biosynthesis : By targeting specific cytochrome P450 enzymes, the compound prevents the demethylation processes necessary for sterol synthesis in both human and parasitic cells.
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), leading to downstream signaling changes that influence cellular proliferation and survival pathways .
Study on Leishmania Inhibition
In a study focusing on Leishmania donovani, it was found that derivatives of piperazine carboxamides showed selective inhibition of parasite proliferation while sparing mammalian macrophages. The most effective compounds demonstrated EC50 values in the low micromolar range, highlighting their potential as therapeutic agents against leishmaniasis .
Cancer Cell Line Testing
Another investigation assessed the antiproliferative effects of similar compounds on various cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced potency against specific tumor types, suggesting that structural optimization could yield more effective anticancer agents .
Data Table: Biological Activity Overview
科学研究应用
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds synthesized from similar scaffolds showed low IC50 values, indicating strong anticancer activity compared to established drugs like doxorubicin .
Synthesis and Derivatives
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions that include:
- Formation of the piperazine ring.
- Introduction of the pyrimidine moiety.
- Coupling with the trimethoxyphenyl group.
This synthetic route allows for the generation of various derivatives that can be screened for enhanced biological activity.
Case Studies
属性
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-6-31-19-13-18(22-14(2)23-19)25-7-9-26(10-8-25)21(27)24-15-11-16(28-3)20(30-5)17(12-15)29-4/h11-13H,6-10H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYAGAJZJSBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













